molecular formula C7H3Cl2F2NO3 B1402200 1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene CAS No. 1417569-58-4

1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene

Cat. No. B1402200
M. Wt: 258 g/mol
InChI Key: AWIDOJQZODQVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of 1-Chloro-2,2-difluoroethane has been determined and is available as a 2D Mol file or as a computed 3D SD file . The exact structure of “1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene” would need to be determined experimentally.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined experimentally. For instance, the boiling point, density, and other properties of 1-Chloro-2,2-difluoroethane have been determined . The specific properties of “1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene” would need to be determined experimentally.

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, 1-Chloro-2,2-difluoroethane is associated with certain hazards . The specific safety and hazards associated with “1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene” would need to be determined based on its properties and intended use.

properties

IUPAC Name

1-chloro-2-[chloro(difluoro)methoxy]-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO3/c8-5-2-1-4(12(13)14)3-6(5)15-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIDOJQZODQVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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